molecular formula C11H12N2O4 B2898896 4-(3-Methoxypropoxy)-3-nitrobenzonitrile CAS No. 1461715-63-8

4-(3-Methoxypropoxy)-3-nitrobenzonitrile

Cat. No.: B2898896
CAS No.: 1461715-63-8
M. Wt: 236.227
InChI Key: AOGNPWPWQDFFCR-UHFFFAOYSA-N
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Description

4-(3-Methoxypropoxy)-3-nitrobenzonitrile: is an organic compound with the molecular formula C10H10N2O4 It is a derivative of benzonitrile, featuring a nitro group at the third position and a 3-methoxypropoxy group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methoxypropoxy)-3-nitrobenzonitrile typically involves a multi-step process. One common method starts with the nitration of 4-(3-methoxypropoxy)benzonitrile. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxypropoxy)-3-nitrobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide.

Major Products Formed:

Scientific Research Applications

Chemistry: 4-(3-Methoxypropoxy)-3-nitrobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .

Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxypropoxy)-3-nitrobenzonitrile depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxypropoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .

Comparison with Similar Compounds

Uniqueness: 4-(3-Methoxypropoxy)-3-nitrobenzonitrile is unique due to the presence of both a nitro group and a methoxypropoxy group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-methoxypropoxy)-3-nitrobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-16-5-2-6-17-11-4-3-9(8-12)7-10(11)13(14)15/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGNPWPWQDFFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C=C(C=C1)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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